molecular formula C19H24N2O3 B2462316 (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2176070-02-1

(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2462316
CAS RN: 2176070-02-1
M. Wt: 328.412
InChI Key: LTZFDBKZMVRAFL-UHFFFAOYSA-N
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Description

“(4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a chemical compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Chemical Synthesis and Novel Compound Generation

The research into compounds related to (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone has led to the development of novel synthetic pathways and the creation of new chemical entities with potential therapeutic applications. For instance, the synthesis of various benzofuran derivatives has been explored, providing insights into the chemical reactions and molecular configurations conducive to specific biological activities. The process involves intricate steps such as reductive cyclization, Ugi reactions, and adjustments to chemical structures to enhance stability and efficacy in biological systems. These synthetic strategies not only expand the chemical space of benzofuran derivatives but also pave the way for discovering compounds with improved pharmacological profiles (Sañudo et al., 2006; Luo et al., 2005).

Anticholinesterase Activity

One of the pivotal areas of application for compounds structurally related to (4-Cyclobutyl-1,4-diazepan-1-yl)(7-methoxybenzofuran-2-yl)methanone is in the inhibition of cholinesterase enzymes. Research has demonstrated that specific benzofuran derivatives exhibit potent anticholinesterase activities, highlighting their potential as therapeutic agents in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease. These studies have identified compounds with significant selectivity and efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes critical in the pathology of neurodegenerative diseases (Luo et al., 2005).

Antimicrobial and Antitumor Potential

Further research has explored the antimicrobial and antitumor potentials of benzofuran derivatives. These studies have led to the identification of compounds with high antimicrobial activity and selective cytotoxicity against tumor cell lines. The structural modifications and synthesis of these derivatives aim to optimize their biological activities and stability, offering a promising avenue for the development of new therapeutic agents with targeted action against specific pathogens or cancer cells (Hayakawa et al., 2004; Sunitha et al., 2017).

properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-23-16-8-2-5-14-13-17(24-18(14)16)19(22)21-10-4-9-20(11-12-21)15-6-3-7-15/h2,5,8,13,15H,3-4,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZFDBKZMVRAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCN(CC3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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